tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate
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Overview
Description
Tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various applications, including its use in drug development and as a research tool for studying biological systems. In
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate involves its binding to certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including neurotransmission, cell survival, and inflammation. The binding of this compound to the sigma-1 receptor has been shown to modulate these processes, leading to its potential use in drug development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate neurotransmission, leading to potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate in lab experiments is its specificity for the sigma-1 receptor. This allows for more precise studies of the effects of this receptor on biological systems. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate. One potential direction is the development of drugs that target the sigma-1 receptor for the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, the use of this compound as a research tool for studying biological systems should continue to be explored, as it has the potential to provide valuable insights into the workings of the brain and other physiological processes.
Synthesis Methods
The synthesis of tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate involves the reaction of 5-fluoro-2-(4-hydroxypiperidin-1-yl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography. The yield of the product is typically around 70%.
Scientific Research Applications
Tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate has been used in various scientific research applications. One of its primary uses is as a research tool for studying biological systems. It has been shown to bind to certain receptors in the brain, which has led to its use in studying the effects of these receptors on behavior and cognition. Additionally, it has been used in drug development for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
tert-butyl N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-12(20-17(23)24-18(2,3)4)15-11-13(19)5-6-16(15)21-9-7-14(22)8-10-21/h5-6,11-12,14,22H,7-10H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIOTJHMZABPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCC(CC2)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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